molecular formula C12H10BrNO2 B2796176 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one CAS No. 2090600-22-7

4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2796176
CAS No.: 2090600-22-7
M. Wt: 280.121
InChI Key: LBNJLWKVUCCPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a chemical compound characterized by a bromine atom and a methoxy group attached to a pyridin-2(1H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4-bromo-2-pyridone with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base under mild conditions.

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Conversion to the corresponding N-oxide.

  • Reduction: Reduction of the bromine atom to form the corresponding bromide.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • N-oxide: Formed through oxidation.

  • Bromide: Formed through reduction.

  • Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its use in medicinal chemistry. Its structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.

Industry: In the chemical industry, it is used as an intermediate in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxyphenol: Similar in having a bromine and methoxy group, but lacks the pyridin-2(1H)-one core.

  • 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Similar in having a bromine and methoxy group, but with a different core structure.

Uniqueness: 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is unique due to its pyridin-2(1H)-one core, which provides distinct chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

4-bromo-1-(3-methoxyphenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(8-11)14-6-5-9(13)7-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNJLWKVUCCPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.